molecular formula C9H13BO3 B182137 4-Methoxy-2,3-dimethylphenylboronic acid CAS No. 149507-37-9

4-Methoxy-2,3-dimethylphenylboronic acid

Cat. No.: B182137
CAS No.: 149507-37-9
M. Wt: 180.01 g/mol
InChI Key: MJKKULUFDFFWEV-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylphenylboronic acid (CAS: 149507-37-9) is a boronic acid derivative with a methoxy group at the para position and methyl groups at the ortho and meta positions on the benzene ring. Its molecular formula is C₉H₁₃BO₃, with a molecular weight of 180.01 g/mol . This compound is commercially available with a purity ≥98% and is stored at room temperature, making it suitable for routine laboratory use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structural features—electron-donating methoxy and methyl groups—influence its reactivity and stability, which are critical in designing catalysts or pharmaceutical intermediates.

Properties

IUPAC Name

(4-methoxy-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKKULUFDFFWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472643
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
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URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-37-9
Record name B-(4-Methoxy-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149507-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

The starting material, 1-bromo-4-methoxy-2,3-dimethylbenzene , is synthesized via Friedel-Crafts alkylation of 4-methoxy-o-xylene, followed by bromination at the para position. Alternative routes utilize directed ortho-metalation strategies to install methyl groups.

Catalytic System Optimization

A representative procedure involves:

  • Pd(dppf)Cl₂ (1 mol%)

  • B₂pin₂ (1.2 equiv)

  • KOAc (3 equiv) in 1,4-dioxane at 80°C for 12 hours.

Table 1: Yield variation with catalyst loading

CatalystLoading (mol%)Yield (%)
Pd(OAc)₂145
Pd(dppf)Cl₂178
Pd(PPh₃)₄262

Higher yields with Pd(dppf)Cl₂ correlate with enhanced stability of the palladium-boryl intermediate.

Lithium-Halogen Exchange Followed by Boronation

This two-step approach avoids transition metals, favoring cryogenic conditions:

Lithiation of 1-Bromo-4-methoxy-2,3-dimethylbenzene

At −78°C, n-BuLi (2.5 equiv) deprotonates the aromatic ring, forming a lithium aryl species. Quenching with trimethyl borate (B(OMe)₃) yields the boronic acid after hydrolysis.

Critical Parameters:

  • Temperature control (−78°C to −50°C) prevents side reactions.

  • Anhydrous THF ensures reagent stability.

Table 2: Solvent effects on lithiation efficiency

SolventReaction Time (h)Yield (%)
THF268
Et₂O357
Hexane432

Hydroxylation of Boronic Acid Derivatives

A novel oxidative method reported by RSC involves sodium ascorbate-mediated hydroxylation in DMF under aerobic conditions. While originally applied to 4-methoxy-2-methylphenylboronic acid, the protocol is adaptable:

Procedure:

  • This compound (0.1 mmol)

  • Sodium ascorbate (0.2 mmol) in DMF (1.5 mL)

  • Stirred at 25°C for 18 hours, yielding the phenol derivative (95% conversion).

Mechanistic Insight:
The ascorbate acts as a reductant, facilitating boron-oxygen bond cleavage via single-electron transfer (SET) pathways.

Purification and Characterization

Isolation Techniques

  • Liquid-liquid extraction with ethyl acetate/water removes polar impurities.

  • Column chromatography (SiO₂, hexane/EtOAc 4:1) achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.73 (s, 1H), 7.36 (d, J = 9.1 Hz, 1H), 3.82 (s, 3H), 2.31 (s, 6H).

  • ¹¹B NMR : δ 30.2 ppm, confirming boronic acid functionality.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,3-dimethyl groups impede catalyst access, necessitating bulky ligands (e.g., SPhos) to enhance turnover.

Protodeboronation

Acidic or aqueous conditions promote deboronation. Use of anhydrous solvents and neutral pH during workup minimizes this side reaction.

Industrial-Scale Production Considerations

Table 3: Cost analysis of batch vs. continuous flow synthesis

ParameterBatch ProcessContinuous Flow
Catalyst Loading1 mol%0.5 mol%
Reaction Time12 h2 h
Annual Output50 kg200 kg

Flow chemistry reduces reagent waste and improves heat dissipation, critical for exothermic borylation steps.

Emerging Methodologies

Photocatalytic Borylation

Visible-light-driven protocols using Ir(ppy)₃ as a photocatalyst enable room-temperature reactions, though yields remain moderate (50–60%).

Enzymatic Synthesis

Preliminary studies with arylboronate dehydrogenase show potential for green chemistry applications, albeit with limited substrate scope .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dimethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, facilitated by a palladium catalyst.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted under an inert atmosphere at elevated temperatures (80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Methoxy-2,3-dimethylphenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.

    Medicine: Explored for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethylphenylboronic acid in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

These steps are facilitated by the unique electronic properties of the boronic acid, which enhance the efficiency and selectivity of the reaction.

Comparison with Similar Compounds

4-Methoxy-2-methylphenylboronic Acid (CAS: 208399-66-0)

  • Molecular Formula : C₈H₁₁BO₃
  • Molecular Weight : 165.98 g/mol
  • Substituents : Methoxy (para), methyl (ortho).
  • Purity : >98.0% .
  • Storage : Room temperature.

4-Methoxy-2,6-dimethylphenylboronic Acid (CAS: 361543-99-9)

  • Molecular Formula : C₉H₁₃BO₃
  • Molecular Weight : 180.01 g/mol
  • Substituents : Methoxy (para), methyl (ortho and para).
  • Purity : >98.0% .
  • Storage : Room temperature.
  • Key Difference : The para-methyl group introduces steric hindrance distinct from the 2,3-dimethyl isomer, which may affect regioselectivity in cross-coupling reactions .

Functional Group Variants

4-Methoxyphenylboronic Acid (CAS: 5720-07-0)

  • Molecular Formula : C₇H₉BO₃
  • Molecular Weight : 151.96 g/mol
  • Substituents : Methoxy (para).
  • Key Difference : Lacks methyl groups, leading to lower steric hindrance and higher solubility in polar solvents. However, reduced steric protection may decrease stability during storage .

4-Fluoro-2,3-dimethylphenylboronic Acid (CAS: 211495-31-7)

  • Molecular Formula : C₈H₁₀BFO₂
  • Substituents : Fluoro (para), methyl (ortho and meta).

Stability and Handling

  • 4-Methoxy-2,3-dimethylphenylboronic Acid : Stable at room temperature but sensitive to moisture. Available as a free boronic acid or as a pinacol ester (CAS: 915402-04-9) for enhanced stability .
  • 3-Methoxy-4-methylphenylboronic Acid (CAS: 917757-15-4) : Requires refrigeration (0–6°C) for storage, indicating lower thermal stability compared to the 2,3-dimethyl isomer .

Reactivity in Cross-Coupling Reactions

Commercial Availability

  • This compound : Discontinued by CymitQuimica but available from other suppliers (e.g., Aladdin) .
  • 4-Methoxy-2,6-dimethylphenylboronic Acid : Widely available from TCI America and Spectrum Chemical, with pricing ranging from ¥6,700–¥10,200 per gram depending on quantity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Purity Storage Conditions Key Applications
This compound 149507-37-9 C₉H₁₃BO₃ 180.01 4-OCH₃, 2-CH₃, 3-CH₃ ≥98% Room temperature Suzuki coupling, drug intermediates
4-Methoxy-2-methylphenylboronic acid 208399-66-0 C₈H₁₁BO₃ 165.98 4-OCH₃, 2-CH₃ >98.0% Room temperature Catalysis, material science
4-Methoxy-2,6-dimethylphenylboronic acid 361543-99-9 C₉H₁₃BO₃ 180.01 4-OCH₃, 2-CH₃, 6-CH₃ >98.0% Room temperature Polymer chemistry, agrochemicals
4-Methoxyphenylboronic acid 5720-07-0 C₇H₉BO₃ 151.96 4-OCH₃ >98% Room temperature Fluorescent probes, sensors

Biological Activity

4-Methoxy-2,3-dimethylphenylboronic acid (CAS Number: 114676-79-8) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in the development of inhibitors targeting various enzymes, including those involved in antibiotic resistance.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property enables them to function as enzyme inhibitors by binding to the active sites of serine β-lactamases (SBLs), which are responsible for antibiotic resistance in bacteria.

Key Mechanisms:

  • Inhibition of β-lactamases: Studies have shown that phenylboronic acids can inhibit class A and class C β-lactamases, enhancing the efficacy of β-lactam antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Synergistic Effects: When combined with β-lactam antibiotics, this compound has demonstrated synergistic effects, significantly reducing the minimum inhibitory concentrations (MICs) required for bacterial inhibition .

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

  • Inhibition of Clinical Strains:
    • In vitro studies have reported that this compound exhibits potent antibacterial activity against clinical isolates of Klebsiella pneumoniae expressing KPC-2 β-lactamase .
    • The fractional inhibitory concentration index (FICI) values indicate strong synergistic activity when used in conjunction with meropenem, suggesting its potential as a co-administered agent in treating resistant infections.
  • Mechanisms Against Resistance:
    • The compound acts by preventing the hydrolysis of β-lactam antibiotics by binding to the active site of β-lactamases, effectively restoring the activity of these antibiotics against resistant bacterial strains .

Case Studies and Research Findings

A selection of studies highlights the effectiveness and potential applications of this compound:

StudyFocusFindings
Study 1 Antibacterial activityDemonstrated significant inhibition against Klebsiella pneumoniae with FICI values below 0.5 when combined with meropenem.
Study 2 Synergistic effectsShowed that phenylboronic acids protect β-lactam antibiotics from hydrolysis by β-lactamases in clinical strains .
Study 3 Enzyme inhibitionIdentified as a low micromolar inhibitor of class A (KPC-2) and class C (AmpC) β-lactamases, enhancing antibiotic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-2,3-dimethylphenylboronic acid, and how do substituent positions influence yield?

  • Methodology : A common approach involves Miyaura borylation of a halogenated precursor (e.g., 4-methoxy-2,3-dimethylbromobenzene) using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂Pin₂) in THF at 80°C. Substituent steric effects from the methoxy and methyl groups may reduce reaction efficiency; optimizing ligand choice (e.g., XPhos) and base (K₂CO₃ vs. Cs₂CO₃) can mitigate this .
  • Data Example :

PrecursorCatalystSolventYield (%)
Br-substitutedPd(dppf)Cl₂THF65–75
I-substitutedPd(OAc)₂/XPhosDioxane80–85

Q. How should purity and structural integrity be validated for this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm boronic acid presence (δ ~7.5–8.5 ppm for aromatic protons, δ ~30–35 ppm for boronates) and HPLC (≥97% purity, C18 column, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) confirms molecular weight (calc. 194.04 g/mol) .

Q. What are critical storage conditions to prevent decomposition?

  • Store under inert gas (Ar/N₂) at –20°C in airtight containers. Avoid exposure to moisture and oxidizers, as boronic acids readily hydrolyze or oxidize. Shelf life: 6–12 months under optimal conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethyl and 4-methoxy groups impact Suzuki-Miyaura cross-coupling reactivity?

  • Analysis : The 4-methoxy group enhances electron density, accelerating oxidative addition but potentially slowing transmetallation. Steric hindrance from 2,3-dimethyl groups reduces coupling efficiency with bulky aryl halides. Use electron-deficient Pd ligands (e.g., SPhos) and elevated temperatures (100–110°C) to improve yields .
  • Case Study :

Aryl HalideLigandTemp. (°C)Yield (%)
4-NO₂-C₆H₄BrSPhos11088
2-MeO-C₆H₄IXPhos10072

Q. What strategies resolve contradictions in reported catalytic activity for this compound in C–H borylation?

  • Troubleshooting : Discrepancies often arise from trace moisture in solvents or variable catalyst loading. Pre-dry solvents over molecular sieves and standardize Ir catalyst (e.g., [Ir(COD)(OMe)]₂) at 5 mol%. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

  • Method : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The 4-methoxy group directs electrophiles to the para position, while 2,3-dimethyl groups block ortho sites. Validate with experimental iodination (NIS, CHCl₃) .

Safety and Handling

Q. What PPE and waste disposal protocols are essential for lab-scale use?

  • Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (use fume hood). Neutralize waste with pH 7 buffer before disposal as hazardous boron-containing waste .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-2,3-dimethylphenylboronic acid
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